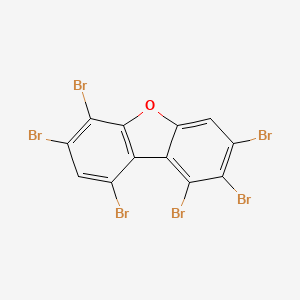![molecular formula C15H7F5O B12591479 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde CAS No. 649758-75-8](/img/structure/B12591479.png)
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a pentafluorophenyl group through an ethenyl linkage. This compound is notable for its unique structural features, which include the highly electronegative pentafluorophenyl group, making it a subject of interest in various fields of research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with pentafluorophenylacetylene under Sonogashira coupling conditions. This reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine. The reaction proceeds through the formation of a carbon-carbon triple bond, followed by the removal of the trimethylsilyl protecting group to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: 4-[2-(Pentafluorophenyl)ethenyl]benzoic acid.
Reduction: 4-[2-(Pentafluorophenyl)ethenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde involves interactions with various molecular targets and pathways. The pentafluorophenyl group enhances the compound’s ability to interact with biological molecules through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzaldehyde: Similar structure but lacks the ethenyl linkage.
4-Fluorobenzaldehyde: Contains a single fluorine atom instead of five.
4-Bromo-2,3,5,6-tetrafluoroaniline: Contains a bromine atom and four fluorine atoms.
Uniqueness
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde is unique due to the combination of the pentafluorophenyl group and the ethenyl linkage, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials .
Properties
CAS No. |
649758-75-8 |
|---|---|
Molecular Formula |
C15H7F5O |
Molecular Weight |
298.21 g/mol |
IUPAC Name |
4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C15H7F5O/c16-11-10(12(17)14(19)15(20)13(11)18)6-5-8-1-3-9(7-21)4-2-8/h1-7H |
InChI Key |
APVGPJKAGYWVLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C(=C(C(=C2F)F)F)F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)






![2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one](/img/structure/B12591461.png)
methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone](/img/structure/B12591466.png)

![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
![6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12591495.png)
